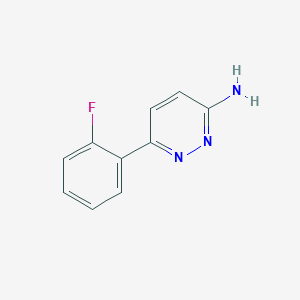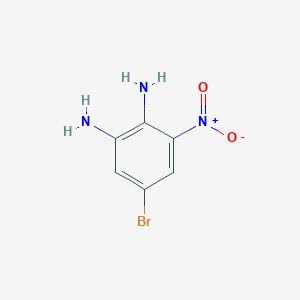
6-(2-Fluorophenyl)pyridazin-3-amine
Overview
Description
6-(2-Fluorophenyl)pyridazin-3-amine is a compound with the molecular formula C10H8FN3 . It has a molecular weight of 189.19 .
Synthesis Analysis
There are several methods for synthesizing pyridazinone derivatives, which include this compound. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazinone ring with a fluorophenyl group attached at the 6-position .Chemical Reactions Analysis
Pyridazinone derivatives, including this compound, can undergo a variety of chemical reactions. For example, they can participate in aza-Diels-Alder reactions with 1,2,3-triazines to produce 6-aryl-pyridazin-3-amines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.19 . More detailed physical and chemical properties were not found in the search results.Relevant Papers Several papers have been published on the synthesis and properties of pyridazinone derivatives . These papers provide valuable insights into the chemical properties and potential applications of compounds like this compound.
Scientific Research Applications
Chemical Synthesis and Drug Discovery
6-(2-Fluorophenyl)pyridazin-3-amine and its derivatives are significant in the field of chemical synthesis, offering a versatile precursor for developing various substituted pyridazinone compounds. These compounds can serve as scaffolds for creating a wide range of polyfunctional systems through sequential nucleophilic aromatic substitution processes. Such methodologies are crucial in drug discovery, enabling the synthesis of compounds with potential therapeutic applications. For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles leads to a mixture of aminated products, showing the importance of this compound in generating diverse chemical entities for pharmacological screening (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Antibacterial Activity
Research into derivatives of this compound has led to the synthesis of compounds with explored potential in antibacterial applications. Although some synthesized heterocyclic compounds were screened for their antimicrobial activities, findings have been largely negative, indicating a specificity of action or limited broad-spectrum antibacterial efficacy for these compounds. This underscores the importance of continued investigation into the chemical modifications of this compound to enhance its biological activities (Alonazy, Al-Hazimi, & Korraa, 2009).
HIV-1 Inhibition
Compounds derived from this compound have been studied for their potential as HIV-1 reverse transcriptase inhibitors. The synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones from this compound derivatives showcases the compound's role in developing inhibitors against the human immunodeficiency virus, highlighting its potential contribution to antiviral therapy (Heinisch, Huber, Leitner, Matuszczak, Maurer, Pachler, & Prillinger, 1996).
Organic Electronics
In the realm of organic electronics, derivatives of this compound have been utilized in the development of new materials for organic light-emitting diodes (OLEDs). These materials, characterized by their high triplet energy levels and balanced carrier mobility, exemplify the compound's application in creating efficient, stable, and high-performing OLEDs, thus contributing to advancements in display and lighting technologies (Liu, Zhao, Luo, Lu, Tao, & Tong, 2016).
Vasodilatory Activity
Further research into the derivatives of this compound has revealed compounds with significant vasodilatory activity, suggesting potential applications in treating cardiovascular diseases. The synthesis of amide derivatives of this compound has led to the identification of compounds exhibiting vasodilatory effects in the nanomolar range, underscoring the therapeutic potential of these derivatives in managing conditions related to vascular function (Bansal, Kumar, Carrón, & de la Calle, 2009).
Mechanism of Action
Target of Action
6-(2-Fluorophenyl)pyridazin-3-amine is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It’s known that various pyridazine-based compounds have been shown to inhibit phosphodiesterase (pde), leading to enhanced potency
Biochemical Pathways
Pyridazine derivatives have been shown to affect a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities
properties
IUPAC Name |
6-(2-fluorophenyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYQZMXUKPITAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159818-36-6 | |
| Record name | 6-(2-fluorophenyl)pyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)

![Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane](/img/structure/B1520144.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)
![Octahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B1520148.png)

![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)




